molecular formula C11H20ClNO2 B2539405 Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate CAS No. 774487-83-1

Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2539405
CAS No.: 774487-83-1
M. Wt: 233.74
InChI Key: OVVWJVDZRIMWRB-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 774487-83-1) is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a methylamino substituent at the 4-position and a methyl ester group at the 1-position. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol . The bicyclo[2.2.2]octane core imparts structural rigidity, making it valuable in medicinal chemistry for enhancing binding affinity and metabolic stability.

Properties

IUPAC Name

methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-12-11-6-3-10(4-7-11,5-8-11)9(13)14-2/h12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHESPTXNJUPLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CCC(CC1)(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666469
Record name Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774487-83-1
Record name Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diene and Dienophile Selection

The reaction employs a 5-substituted 1,3-cyclohexadiene (8 ) and methacrolein (9 ) as key components. The diene is synthesized from a cyclohexadienyl iron tricarbonyl complex (2 ), which undergoes hydride abstraction and nucleophilic addition with isobutyraldehyde to introduce methyl groups critical for steric control.

Catalytic and Stoichiometric Considerations

Ytterbium trichloride (YbCl₃) is used in stoichiometric quantities to overcome the deactivating effects of the amide group in diene 8 , ensuring regioselectivity. The reaction proceeds under kinetic control, favoring endo stereochemistry due to secondary orbital interactions. Three isomeric products are observed, with the desired regioisomer (10a ) forming when the carboxyaldehyde and tertiary alkyl substituents adopt a 1,4-relationship.

Table 1: Diels-Alder Reaction Parameters

Component Role Conditions Outcome
1,3-Cyclohexadiene Diene YbCl₃, 0°C to RT Bicyclic core
Methacrolein Dienophile Anhydrous CH₂Cl₂ Aldehyde intermediate

Functionalization of the Bicyclic Core

Introduction of the Methylamino Group

The 4-position amine is introduced via a Henry reaction between aldehyde 4 and nitromethane, yielding nitroalkene 5 . Reduction with lithium borohydride (LiBH₄) and trimethylsilyl chloride (Me₃SiCl) produces primary amine 6 , which is subsequently methylated using methyl iodide (CH₃I) or formaldehyde (HCHO) under reductive amination conditions.

Esterification at the 1-Position

The carboxylic acid at the 1-position is esterified using methanol (CH₃OH) in the presence of an acid catalyst (e.g., H₂SO₄) to yield the methyl ester. Alternatively, pre-formed methyl esters are retained during decarboxylation steps, as seen in the synthesis of bicyclo[2.2.2]octane-1-carboxylic acid from its dicarboxylic acid precursor.

Table 2: Key Functionalization Steps

Step Reagents/Conditions Yield
Amine Formation LiBH₄, Me₃SiCl, CH₃I 65–75%
Esterification CH₃OH, H₂SO₄, reflux >90%

Alternative Routes via Protected Amine Intermediates

Benzyloxycarbonyl (Cbz) Protection

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (862501-91-5 ) serves as a protected intermediate. The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, and subsequent hydrogenolysis (H₂/Pd-C) removes the protecting group to yield the free amine.

Methylation of the Deprotected Amine

The primary amine is methylated via reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) or directly alkylated with methyl iodide in the presence of a base (e.g., K₂CO₃).

Table 3: Protection/Deprotection Strategy

Step Reagents Yield
Cbz Protection Cbz-Cl, NaHCO₃, CH₂Cl₂ 85%
Deprotection H₂ (1 atm), 10% Pd-C, EtOH 90%
Methylation HCHO, NaBH₃CN, MeOH 70%

Decarboxylation and Side-Chain Modification

Selective Decarboxylation

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid hemimethyl ester undergoes decarboxylation using tributylphosphine (Bu₃P) and 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane at 0°C. This step selectively removes one carboxyl group, yielding the monocarboxylic acid, which is esterified to the target compound.

UV-Mediated Thiol-Ene Reaction

The decarboxylated product is further functionalized with 2-methylpropan-2-thiol under UV irradiation, though this step is optional and context-dependent.

Table 4: Decarboxylation Conditions

Parameter Value
Temperature 0°C
Time 2 hours
Yield 83%

Critical Analysis of Methodologies

Regioselectivity Challenges

The Diels-Alder route faces regioselectivity issues, producing three isomers. Chromatographic separation or kinetic control is required to isolate the desired product, complicating scalability.

Functional Group Compatibility

The presence of amide groups necessitates stoichiometric Lewis acids, increasing reagent costs. Conversely, protection/deprotection strategies add synthetic steps but improve selectivity.

Yield Optimization

The highest yields (>90%) are achieved in esterification steps, while amine methylation and decarboxylation require optimization to surpass 70% efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound features a bicyclic structure that contributes to its stability and reactivity. The presence of the methylamino group enhances its solubility and interaction with biological targets.

Chemistry

Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to be used in the synthesis of complex molecules, including natural products and pharmaceuticals. The compound can undergo various chemical reactions such as:

  • Oxidation: Utilizing agents like potassium permanganate to introduce functional groups.
  • Reduction: Employing lithium aluminum hydride for modifying oxidation states.
  • Substitution: Engaging in nucleophilic substitution reactions to create derivatives with different functional groups.

Biology

Research indicates that this compound possesses potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary research suggests that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Medicine

The therapeutic potential of this compound is under exploration for various diseases:

  • Neurological Disorders: There is ongoing research into its effects on neurotransmitter systems, which may lead to applications in treating conditions such as depression or anxiety.
  • Pain Management: Investigations into the analgesic properties of this compound could provide insights into new pain relief medications.

Industry

In industrial applications, this compound is utilized in:

  • Material Science: Its unique chemical properties make it suitable for developing new materials with specific characteristics.
  • Chemical Processes: The compound is employed in various chemical reactions aimed at producing specialty chemicals and intermediates for industrial use.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against several strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects, suggesting potential for antibiotic development.

Case Study 2: Anticancer Research

Research conducted at a leading cancer institute investigated the effects of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the bicyclo[2.2.2]octane-1-carboxylate core but differ in substituents, leading to variations in physicochemical properties, reactivity, and applications.

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS: 54202-09-4)

  • Molecular Formula: C₁₁H₁₉NO₂ (same as target compound).
  • Key Differences: The aminomethyl (–CH₂NH₂) group replaces the methylamino (–NHCH₃) group.
  • Properties :
    • The primary amine (–NH₂) is more nucleophilic and basic (pKa ~9–10) compared to the secondary amine (–NHCH₃, pKa ~10–11).
    • Requires storage under inert conditions (2–8°C, dark) due to amine reactivity .
  • Applications : Used as a building block for peptide mimetics or metal coordination complexes.

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate Hydrochloride (CAS: 72422-69-6)

  • Molecular Formula: C₁₂H₂₂ClNO₂.
  • Key Differences: Tertiary dimethylamino (–N(CH₃)₂) group and hydrochloride salt.
  • Properties :
    • Increased lipophilicity (logP ~1.5 vs. ~0.8 for the target compound).
    • Enhanced water solubility due to ionic character.
  • Applications: Potential use in drug delivery systems requiring prolonged release .

Methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate (5as)

  • Molecular Formula: C₁₅H₁₉NO₂.
  • Key Differences: Pyridin-4-yl substituent replaces methylamino.
  • Properties: Aromatic π-system enables hydrogen bonding and π-π stacking. Lower basicity (pyridine pKa ~5) compared to methylamino.
  • Synthesis : Prepared via nickel-catalyzed coupling (64% yield) .
  • Applications : Explored in kinase inhibitor development due to pyridine’s affinity for ATP-binding pockets.

Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a)

  • Molecular Formula : C₁₆H₂₀O₂S.
  • Key Differences: Phenylthio (–SPh) group replaces methylamino.
  • Properties :
    • Sulfur atom increases polarizability and oxidation susceptibility.
    • Synthesized via copper-catalyzed C–H functionalization (62% yield) .
  • Applications : Intermediate for sulfoxide/sulfone derivatives in agrochemicals.

Stability and Reactivity Trends

  • Primary Amines (e.g., aminomethyl derivative): Prone to oxidation and Schiff base formation.
  • Secondary Amines (target compound): Moderate stability; susceptible to N-methylation under strong alkylating conditions.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate and its derivatives?

Answer: The compound can be synthesized via copper-catalyzed C(sp³)-H functionalization, as demonstrated in the preparation of structurally similar bicyclo[2.2.2]octane derivatives. For example, methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate was synthesized using S-phenyl benzenethiosulfonate and carboxylic acid precursors under optimized conditions, yielding 62% product after purification by flash column chromatography . Alternative routes include tandem reactions under metal-free conditions, which offer enantioselectivity (>90% ee) and mild reaction parameters (e.g., organic base mediation) . Key steps involve functionalization of the bicyclo[2.2.2]octane scaffold at the 4-position, often using Boc-protected intermediates (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate derivatives) followed by deprotection .

Q. How is structural characterization of this compound performed?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For related compounds, 1H^1H NMR typically shows signals for the bicyclo[2.2.2]octane protons (δ 1.2–2.8 ppm), methyl ester groups (δ 3.6–3.8 ppm), and methylamino substituents (δ 2.2–2.5 ppm). 13C^{13}C NMR confirms the ester carbonyl (δ ~170 ppm) and quaternary carbons of the bicyclic system . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C11_{11}H17_{17}NO2_2: theoretical [M+H]+^+ = 212.1281) .

Q. What safety precautions are recommended when handling this compound?

Answer: While direct safety data for this specific compound are limited, structurally related bicyclo[2.2.2]octane derivatives (e.g., 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride) require handling in fume hoods with PPE (gloves, goggles). Acute toxicity (oral LD50_{50} > 300 mg/kg) and respiratory irritation (H335) are potential hazards. Storage under inert atmosphere (N2_2) at 2–8°C is advised to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Answer: A tandem reaction using chiral organic bases (e.g., cinchona alkaloids) under metal-free conditions enables enantioselective synthesis. The reaction proceeds via an open transition state, yielding enantiomeric excess (ee) >90%. For example, methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate derivatives were synthesized with 64% yield and 94% ee using this method . Optimization involves adjusting solvent polarity (e.g., THF vs. toluene) and base stoichiometry to minimize racemization.

Q. What strategies are effective for functionalizing the bicyclo[2.2.2]octane scaffold at the 4-position?

Answer: Key strategies include:

  • Boronylation : Introducing boronate esters (e.g., via Suzuki-Miyaura coupling) using methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate (97% purity) for cross-coupling reactions .
  • Pyridine coupling : Copper-mediated Ullmann-type reactions enable arylations, as shown in the synthesis of methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate (64% yield) using 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid .
  • Amino group modifications : Boc-protection/deprotection sequences stabilize reactive intermediates (e.g., methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate) .

Q. How do steric and electronic effects influence reactivity in bicyclo[2.2.2]octane derivatives?

Answer: The rigid bicyclic structure imposes significant steric hindrance, slowing nucleophilic attacks at the 1-carboxylate position. Electronic effects dominate at the 4-position, where the methylamino group enhances electrophilicity for substitutions. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., esters) stabilize transition states in enantioselective reactions . Contradictory data on reaction yields (e.g., 34–64% in similar syntheses) may arise from solvent-dependent steric effects .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Answer: Challenges include:

  • Signal overlap in NMR : High-field instruments (≥400 MHz) and 2D techniques (HSQC, HMBC) differentiate overlapping proton environments .
  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers, validated by optical rotation .
  • Thermal instability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>150°C), guiding storage protocols .

Methodological Considerations

Q. Table 1: Key Synthetic Routes and Yields

MethodYieldEnantioselectivityReference
Copper-catalyzed C-H functionalization62%N/A
Tandem metal-free reaction64%94% ee
Boronylation for cross-coupling97%N/A

Q. Table 2: Spectral Data for Related Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate1.2–2.8 (m, 12H), 3.65 (s, 3H)170.1 (COO), 54.3 (N-CH3)
Methyl 4-(pyridin-4-yl) derivative2.1–2.6 (m, 12H), 8.4 (d, 2H)169.8 (COO), 150.2 (pyridine C)

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